molecular formula C19H22ClN5O2 B1164484 Dabigatran Impurity 9

Dabigatran Impurity 9

货号: B1164484
分子量: 387.87
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran Impurity 9, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Characteristics and Synthesis

Dabigatran Impurity 9 is identified as a byproduct in the synthesis of Dabigatran etexilate. Its formation can occur during various stages of production, often linked to the hydrolysis of the amidine group or interactions with solvents like acetic acid. Understanding its chemical structure is crucial for developing effective purification strategies to minimize its presence in the final product .

The accurate detection and quantification of this compound are essential for ensuring the safety and efficacy of Dabigatran formulations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has been established as a reliable method for analyzing this impurity. Recent studies have validated these methods according to International Conference on Harmonisation (ICH) guidelines, demonstrating their effectiveness in both laboratory settings and quality control environments .

Table 2: Validation Parameters for HPLC Methods

ParameterValue
Linearityr ≥ 0.9998 for Dabigatran etexilate
Limit of Detection33-55 ppm
Limit of Quantification112-168 ppm

Clinical Implications

The presence of impurities like this compound can lead to significant clinical implications, including altered pharmacokinetics and potential adverse effects. Studies have shown that impurities can contribute to medication errors and adverse drug reactions, necessitating rigorous monitoring during drug development .

Case Study: Medication Errors Related to Dabigatran

A comprehensive analysis of reported medication errors indicated that improper dosing due to impurity-related issues led to increased bleeding risks among patients. The study emphasized the importance of precise dosing and monitoring protocols to mitigate these risks .

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require detailed documentation regarding impurities in pharmaceutical products. The identification and control of this compound are critical for compliance with these regulations. Manufacturers must ensure that their production processes minimize impurities while maintaining high product quality .

化学反应分析

Degradation Pathways and Associated Impurities

Dabigatran etexilate undergoes hydrolysis, oxidation, and photolytic degradation, producing structurally related impurities :

Degradation PathwayKey ImpuritiesFormation Mechanism
Acid Hydrolysis DP-7, DP-8Cleavage of ester/amide bonds under HCl .
Oxidative Stress DP-3Oxidation of benzimidazole or pyridine moieties by H₂O₂ .
Photolysis DP-2, DP-5Light-induced decomposition of the amidine group .

Notable Degradation Products:

  • Impurity 36 : Hydrolysis product of amidine group in 1 or 9 under aqueous conditions .

  • Impurity 37 : Formed via reaction of residual 5 (amino amide intermediate) with acetic acid .

Analytical Characterization of Impurities

A validated LC-MS method identifies and quantifies impurities in dabigatran formulations :

ImpurityRT (min)[M+H]+ (m/z)Source
A 3.42483.20Ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-1H-benzimidazol-5-yl)propanoate .
B 9.94483.20Hydrolysis product of amidine group .
C 4.01501.15Oxidative byproduct .
D 4.71629.25Unknown structure (exceeded ICH identification threshold) .

Chromatographic Conditions:

  • Column: ODS II (100 × 3.0 mm, 2.2 µm).

  • Mobile Phase: Acetonitrile/water with 0.1% formic acid (gradient) .

Control Strategies for Impurity Mitigation

  • Process Optimization :

    • Use of n-hexyl-4-nitrophenyl carbonate (32 ) instead of n-hexyl chloroformate eliminates 20–27 .

    • DoE-guided Pinner reaction reduces 28–29 to <0.10% .

  • Crystallization :

    • Acetone/water followed by acetonitrile removes 33–34 and 36–40 .

属性

分子式

C19H22ClN5O2

分子量

387.87

同义词

ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。